molecular formula C20H20O3 B14587190 2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one CAS No. 61078-53-3

2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one

Cat. No.: B14587190
CAS No.: 61078-53-3
M. Wt: 308.4 g/mol
InChI Key: RWYDGZHHZQYNPH-UHFFFAOYSA-N
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Description

2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one is an organic compound that belongs to the class of cycloalkanes. This compound features a cyclopentanone ring substituted with a phenylpropyl group that contains both a hydroxyphenyl and a keto group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one typically involves the Claisen condensation reaction. This reaction involves the enolate of one ester reacting as a nucleophile with a different ester to form a beta-keto ester, which can then be cyclized to form the desired cyclopentanone derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Claisen condensation reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The keto group can be reduced to form secondary alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the keto group can act as an electrophile in chemical reactions. These interactions can modulate enzyme activity and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler cycloalkane with a single keto group.

    4-Hydroxyacetophenone: Contains a hydroxyphenyl group but lacks the cyclopentanone ring.

    Benzylacetone: Features a phenylpropyl group but with different functional groups.

Uniqueness

2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one is unique due to the combination of its cyclopentanone ring and the presence of both hydroxyphenyl and keto groups. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

61078-53-3

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

2-[3-(4-hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one

InChI

InChI=1S/C20H20O3/c21-16-11-9-15(10-12-16)20(23)13-18(14-5-2-1-3-6-14)17-7-4-8-19(17)22/h1-3,5-6,9-12,17-18,21H,4,7-8,13H2

InChI Key

RWYDGZHHZQYNPH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C(CC(=O)C2=CC=C(C=C2)O)C3=CC=CC=C3

Origin of Product

United States

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